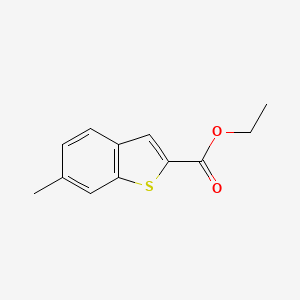

![molecular formula C17H17N7O2S B2508471 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2202171-24-0](/img/structure/B2508471.png)

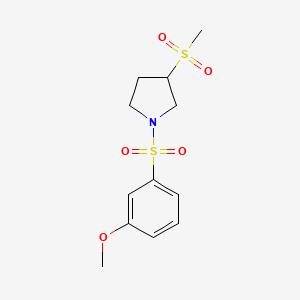

3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda^6,2-benzothiazole-1,1-dione" is a complex molecule that appears to be a derivative of a [1,2,4]triazolo[4,3-b]pyridazine moiety. This moiety is known to be a part of various compounds with potential biological activities, such as antiproliferative properties as seen in the synthesis and study of related [1,2,4]triazolo[4,3-b]pyridazine derivatives .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various nucleophiles with a versatile building block. For instance, the reaction of E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one with different N-nucleophiles has been used to afford a range of derivatives, including pyrazole, isoxazole, and pyrimidinethione derivatives . Similarly, the reaction of hydrazonoyl halides with different thiols and thiones has been employed to synthesize 1,4-benzothiazines and triazolo[4,3-a]benzimidazole derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The [1,2,4]triazolo[4,3-b]pyridazine moiety is another bicyclic system that includes a triazole fused to a pyridazine ring. The presence of an azetidine ring, which is a four-membered nitrogen-containing ring, suggests a complex three-dimensional structure that could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been shown to undergo various chemical reactions. For example, the reaction of 6-amino-2-thiouracil with hydrazonoyl halides yielded 1,2,4-triazolo[4,3-a]pyrimidine derivatives, which upon further treatment with different reagents, can form novel pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-dione derivatives . These types of reactions could be relevant for the modification and functionalization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda^6,2-benzothiazole-1,1-dione" are not detailed in the provided papers, related compounds have been characterized by their elemental analyses and spectral data . The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity, are typically determined experimentally for each new compound synthesized.

科学的研究の応用

Synthesis of Heterocyclic Systems

Research indicates that related compounds are utilized in the synthesis of a broad range of heterocyclic systems. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used to prepare 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, 5H-[1,2,4]triazolo[2,3-a]-pyrimidin-5-one, and other related compounds (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999). These findings underscore the versatility of related compounds in the synthesis of complex heterocyclic structures, which can be pivotal for drug discovery and development.

Microwave-Assisted Synthesis

Another study demonstrated the microwave-assisted synthesis involving the trifluoromethyl group, highlighting a method to afford trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles (M. Shaaban, 2008). This research illustrates the compound's role in enabling efficient synthetic routes to produce molecules incorporating the trifluoromethyl moiety, which is often associated with increased biological activity and stability in pharmaceuticals.

Green Chemistry Synthesis

The compound has also been associated with green chemistry approaches, such as the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium, using thiamine hydrochloride (VB1) as a catalyst (Jun-hua Liu, Min Lei, Lihong Hu, 2012). This demonstrates an eco-friendly and cost-effective method for synthesizing complex heterocyclic compounds.

Biological Evaluation

Compounds related to 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione have undergone biological evaluation for their potential therapeutic effects. For instance, certain derivatives of the imidazo- and v-triazolo[4,5-d]pyridazine ring systems have been prepared and evaluated for their efficacy against human colon carcinomas and lung carcinoma in vitro (S. Chen, R. P. Panzica, D. Dexter, Ming Y.W. Chu, P. Calabresi, 1982). This highlights the compound's relevance in the search for new anticancer agents.

Antimicrobial Activity

Furthermore, azolo-as-triazines, synthesized from alpha-aminoazoles and exhibiting specific in vitro antimicrobial activity, illustrate the compound's contribution to developing new antimicrobial agents (T. Novinson, T. Okabe, R. K. Robins, T. Matthews, 1976). These findings suggest potential applications in combating bacterial and fungal infections.

特性

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c1-11-18-19-15-7-8-16(20-24(11)15)23-9-12(10-23)22(2)17-13-5-3-4-6-14(13)27(25,26)21-17/h3-8,12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSLMCGTHFQNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

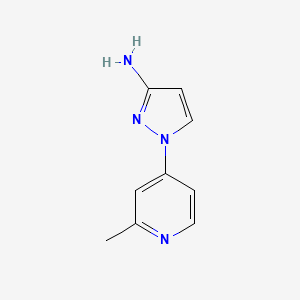

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

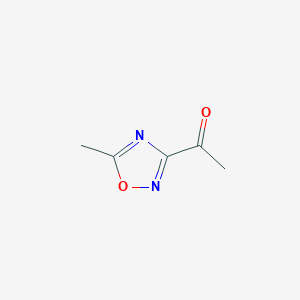

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

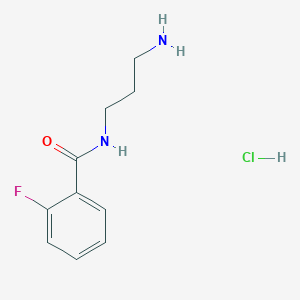

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)